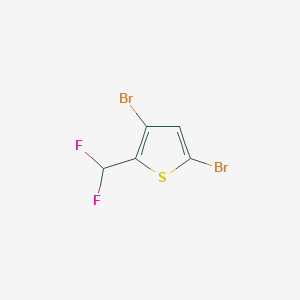

3,5-Dibromo-2-(difluoromethyl)thiophene

Description

Properties

IUPAC Name |

3,5-dibromo-2-(difluoromethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2F2S/c6-2-1-3(7)10-4(2)5(8)9/h1,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAVVEROADFEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-(difluoromethyl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the bromination of 2-(difluoromethyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity of the bromine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-(difluoromethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar solvent (e.g., DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and organoboron or organostannane reagents

Major Products

Substitution: Formation of substituted thiophenes with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiol derivatives.

Scientific Research Applications

Organic Synthesis

3,5-Dibromo-2-(difluoromethyl)thiophene serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The difluoromethyl group enhances the compound's reactivity, making it suitable for electrophilic substitution reactions.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that thiophene derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups like bromine and difluoromethyl may enhance cytotoxicity against cancer cells.

- Antimicrobial Properties : Thiophene derivatives have shown significant antimicrobial activity. Although specific data on this compound is limited, related compounds suggest potential efficacy against various pathogens.

Anticancer Studies

Research on related thiophene derivatives has demonstrated their ability to induce apoptosis in cancer cells. For instance, a study showed that certain thiophenes could significantly reduce the viability of breast cancer cells through mitochondrial pathway activation.

Antimicrobial Research

In a comparative study of thiophene derivatives, modifications in the structure led to enhanced antimicrobial efficacy. While specific results for this compound are not available, it is hypothesized that its structural characteristics may confer similar antimicrobial properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(difluoromethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity. In materials science, the compound’s electronic properties are influenced by the halogen substituents, affecting its conductivity and stability .

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural analogs and their properties are compared below:

Key Observations :

- Electronic Effects : The difluoromethyl group in this compound strongly withdraws electrons, altering charge distribution compared to methyl or phenyl analogs. This enhances stability and influences reactivity in cross-coupling reactions .

- The phenyl group in 3,5-Dibromo-2-phenylthiophene further increases steric bulk, affecting molecular packing in solid-state applications .

- Conformational Flexibility : Dihedral angles between substituents (e.g., 41.43° in related brominated thiophenes) influence stacking interactions in polymers, crucial for optoelectronic performance .

Biological Activity

3,5-Dibromo-2-(difluoromethyl)thiophene is a halogenated thiophene derivative with the molecular formula CHBrFS. This compound is notable for its unique structural features, including two bromine atoms and two fluorine atoms attached to a thiophene ring. Its potential biological activities are of significant interest in various fields such as medicinal chemistry and materials science.

The compound's structure contributes to its reactivity and biological activity. The presence of halogen substituents enhances its ability to interact with biological targets, potentially leading to antimicrobial or anticancer properties. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBrFS |

| Molecular Weight | 291.94 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Synthesis Method | Bromination of thiophene derivatives |

Biological Activity

Research on this compound has indicated several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. In a screening assay, concentrations up to 50 μM showed significant inhibition of bacterial growth, indicating its potential as a lead compound for antibiotic development .

- Anticancer Properties : The compound has been investigated for its effects on cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in human cancer cells at micromolar concentrations. Specifically, it was noted that the compound downregulates key survival pathways in cancer cells, leading to increased cell death .

- Mechanism of Action : The biological activity of this compound is thought to involve interaction with specific enzymes or receptors within the cell. The halogen atoms may enhance binding affinity, thereby modulating the activity of target proteins involved in cell proliferation and survival .

Case Studies

Several case studies have explored the biological implications of this compound:

- Case Study 1 : A study conducted on the effect of this compound on Escherichia coli showed a dose-dependent inhibition of bacterial growth with an IC50 value determined at approximately 25 μM. This suggests that the compound could be developed into a novel antibacterial agent.

- Case Study 2 : Research involving human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 50 μM). Mechanistic studies indicated that apoptosis was mediated through the activation of caspase pathways .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two bromine and two fluorine atoms | Antimicrobial, anticancer |

| 2,5-Dibromo-3-(difluoromethyl)thiophene | Similar halogenation but different position | Limited biological data |

| 3,4-Dibromo-2-(trifluoromethyl)thiophene | Contains trifluoromethyl instead of difluoromethyl | Anticancer activity noted |

Q & A

Q. Table 1: Key Crystallographic Data for this compound Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P21/c | |

| Unit cell dimensions (Å) | a=13.0156, b=7.8157, c=12.2264 | |

| Dihedral angle (thiophene) | 41.43° | |

| Br⋯Br distance (Å) | 3.52 |

Q. Table 2: Optimization of Bromination Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NBS Equivalents | 2.0–2.2 | Maximizes di-substitution |

| Temperature | 60–80°C | Reduces side reactions |

| Solvent | THF:DMF (1:1) | Enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.